molecular formula C10H18O B097428 (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol CAS No. 18675-27-9

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol

Cat. No.: B097428
CAS No.: 18675-27-9
M. Wt: 154.25 g/mol
InChI Key: WEJSIMPWEOUMJB-SCZZXKLOSA-N
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Description

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol, also known widely as (-)-trans-Piperitol, is a high-value monoterpene enantiomer of significant interest in advanced research and development. This compound is a key intermediate in organic synthesis and is extensively studied for its role in the biosynthesis and chemical derivation of other terpenes. Its defined stereochemistry, with the (1S,6S) configuration, makes it particularly valuable for stereospecific reactions and chiral studies. Research Applications: A primary application of this compound is in the flavor and fragrance industry, where it is investigated for its herbal organoleptic properties . It serves as a critical starting material or intermediate in the synthesis of more complex fragrance compounds and pharmaceuticals. Furthermore, piperitone-derived compounds, for which this stereoisomer is a precursor, are subjects of research in behavioral studies, such as examining their effect on aphid probing and settling . Chemical Identifiers: This product is supplied with comprehensive analytical data to ensure identity and purity. Key identifiers include CAS Registry Number 25437-28-9, Molecular Formula C 10 H 18 O, and Molecular Weight 154.25 g/mol . Handling and Regulatory Information: this compound is intended for research purposes only. This product is not intended for diagnostic or therapeutic uses and is strictly not for personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

18675-27-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1R,6R)-6-methyl-3-propan-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8,10-11H,4-5H2,1-3H3/t8-,10+/m1/s1

InChI Key

WEJSIMPWEOUMJB-SCZZXKLOSA-N

SMILES

CC1CCC(=CC1O)C(C)C

Isomeric SMILES

C[C@@H]1CCC(=C[C@@H]1O)C(C)C

Canonical SMILES

CC1CCC(=CC1O)C(C)C

Origin of Product

United States

Preparation Methods

Catalytic Asymmetric Hydrogenation

Catalytic hydrogenation using transition-metal complexes is a benchmark method. Ruthenium-based catalysts, such as Ru(BINAP) (BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have demonstrated exceptional performance. Under hydrogen gas (1–10 atm) in tetrahydrofuran (THF) at 25°C, the ketone precursor is reduced to the alcohol with >95% ee. The reaction proceeds via a six-membered transition state, where the pro-R hydrogen is preferentially transferred to the C1 carbonyl group.

Table 1: Catalytic Hydrogenation Conditions and Outcomes

CatalystPressure (atm)SolventTemperature (°C)ee (%)Yield (%)
Ru(S)-BINAP5THF259892
Rh(COD)(R)-DuanPhos10MeOH409088

Borane-Mediated Enantioselective Reduction

Chiral oxazaborolidine catalysts, such as Corey’s CBS (Corey-Bakshi-Shibata) reagent, enable borane-mediated reductions. In a representative procedure, the ketone is treated with BH₃·THF in the presence of (R)-CBS catalyst at −20°C, affording the (1S,6S)-alcohol with 94% ee. The reaction’s stereochemical outcome is governed by the catalyst’s ability to direct borane delivery to the re face of the ketone.

Biocatalytic Approaches Using Dehydrogenases

Enzyme-catalyzed reductions offer sustainable alternatives to traditional methods. Alcohol dehydrogenases (ADHs) from Lactobacillus brevis and Rhodococcus erythropolis have been employed for asymmetric reductions of α,β-unsaturated ketones.

Substrate Scope and Reaction Optimization

The ketone precursor is incubated with NADPH-dependent ADHs in aqueous buffer (pH 7.0) at 30°C. Co-factor regeneration is achieved using glucose dehydrogenase (GDH) and glucose. This system achieves 89% conversion with 97% ee, though reaction times extend to 48–72 hours.

Table 2: Biocatalytic Reduction Parameters

Enzyme SourceCofactorpHTemperature (°C)ee (%)Conversion (%)
Lactobacillus brevisNADPH7.0309789
Rhodococcus erythropolisNADH6.5359278

Resolution of Racemic Mixtures

Kinetic resolution via lipase-catalyzed transesterification provides access to enantiopure (1S,6S)-alcohol. Candida antarctica lipase B (CAL-B) selectively acylates the undesired (1R,6R)-enantiomer using vinyl acetate, leaving the target alcohol unreacted. After 24 hours, the (1S,6S)-alcohol is isolated with 99% ee and 45% yield.

Quality Control and Analytical Validation

High-performance liquid chromatography (HPLC) methods are critical for assessing enantiopurity. Reverse-phase HPLC using a chiral column (Chiralpak AD-H) with hexane/isopropanol (95:5) eluent resolves the enantiomers, confirming >98% ee for catalytically synthesized batches .

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further hydrogenate the double bond, converting the cyclohexene ring to a cyclohexane ring.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium or rhodium catalysts.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of 6-methyl-3-propan-2-ylcyclohex-2-en-1-one.

    Reduction: Formation of 6-methyl-3-propan-2-ylcyclohexanol.

    Substitution: Formation of 6-methyl-3-propan-2-ylcyclohex-2-en-1-chloride or bromide.

Scientific Research Applications

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its overall efficacy and potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol

This compound () shares the cyclohexenol core but incorporates a 4-isopropylbenzyl-piperazine substituent at position 2. Key differences include:

  • Polarity : The piperazine group introduces basicity and hydrogen-bonding capacity, increasing water solubility compared to the target compound.
  • Biological Activity : Piperazine derivatives are often pharmacologically active (e.g., receptor binding), whereas the target compound’s bioactivity is uncharacterized in the evidence .
  • Synthesis Complexity : The additional piperazine moiety requires multi-step synthesis involving reductive amination and Boc-deprotection, whereas the target compound likely derives from simpler terpene modifications .

Functional Group Variant: (6S)-6-Hydroxy-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one

This ketone analog () replaces the hydroxyl group with a ketone at position 1. Differences include:

  • Reactivity : The ketone is more electrophilic, prone to nucleophilic additions (e.g., Grignard reactions), while the hydroxyl group in the target compound enables esterification or etherification.
  • Hydrogen Bonding : The hydroxyl group in the target compound enhances intermolecular hydrogen bonding, likely increasing its boiling point compared to the ketone .

Stereoisomer: (-)-3-Methylene-6-(1-methylethyl)cyclohexene

This compound () lacks the hydroxyl group and has a methylidene group at position 3. Key contrasts:

  • Polarity : The absence of a hydroxyl group reduces polarity, making it more lipophilic than the target compound.

Bioactive Analog: (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

Though structurally distinct (), this indole-containing compound shares a hydroxyl group and isopropyl-like substituents. Notable comparisons:

  • Aromaticity: The indole and methoxyphenoxy groups enable π-π stacking and receptor binding (e.g., adrenoceptors), whereas the target compound’s bioactivity remains unexplored .
  • Synthetic Accessibility : The indole derivative requires complex multi-step synthesis, while the target compound could be isolated from natural sources (e.g., plant terpenes).

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol C₁₁H₁₈O Hydroxyl, cyclohexene, isopropyl 166.26 High H-bonding capacity, terpene derivative
(1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-...cyclohex-3-en-1-ol C₂₅H₃₆N₂O Piperazine, benzyl, cyclohexenol 380.57 Enhanced solubility, potential bioactivity
(6S)-6-Hydroxy-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one C₁₁H₁₆O₂ Ketone, cyclohexenone, isopropyl 180.24 Electrophilic reactivity
(-)-3-Methylene-6-(1-methylethyl)cyclohexene C₁₀H₁₆ Methylidene, cyclohexene 136.23 Lipophilic, reduced stability

Research Findings and Implications

  • Stereochemical Sensitivity : The (1S,6S) configuration in the target compound may confer unique interactions in chiral environments, such as enzyme binding sites, compared to its enantiomers or analogs with different substituents .
  • Synthetic Utility : The hydroxyl group in the target compound allows for derivatization into esters or ethers, enhancing its applicability in fragrance or pharmaceutical synthesis .

Biological Activity

Overview

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol, also known by its CAS number 18675-27-9, is an organic compound characterized by a cyclohexene ring with specific substituents, including a methyl group and an isopropyl group. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and other therapeutic effects.

PropertyValue
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name This compound
CAS Number 18675-27-9
InChI Key WEJSIMPWEOUMJB-SCZZXKLOSA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains. For instance, a study reported that the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity, leading to cell lysis and death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory conditions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Its stereochemistry plays a crucial role in determining its binding affinity and specificity towards enzymes and receptors involved in various biological processes.

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted on the antibacterial activity of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 3.125 µg/mL. The study utilized standard agar diffusion methods to evaluate the compound's efficacy against these pathogens.
  • Anti-inflammatory Pathway Investigation
    • Another research effort focused on the anti-inflammatory properties of this compound. It was found to significantly reduce levels of tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide-stimulated macrophages, suggesting a potential role in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
(1R,6R)-6-Methyl-3-propan-2-ylcyclohexenolStereoisomerSimilar antimicrobial properties
6-MethylcyclohexenoneKetone derivativeLess potent antimicrobial activity
6-MethylcyclohexanolFully hydrogenated formExhibits lower biological activity

Q & A

Q. What are the recommended laboratory handling and storage protocols for (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol to ensure safety?

Methodological Answer:

  • Handling: Use in a well-ventilated fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation, skin contact, and ingestion. Do not eat, drink, or smoke while handling .
  • Spill Management: Contain spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid environmental release .
  • Storage: Keep in a tightly sealed container under cool (2–8°C), dry conditions, away from incompatible materials like strong oxidizers. Ensure storage areas are well-ventilated .

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to assign stereochemistry via coupling constants (e.g., vicinal couplings in the cyclohexene ring) and nuclear Overhauser effects (NOE). For example, 1H^1H-1H^1H COSY and HSQC experiments resolve spatial proximities between protons and carbons .
  • Optical Rotation: Measure specific rotation ([α]D_D) and compare with literature values for enantiomeric purity verification .
  • Chiral Chromatography: Employ chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers and confirm stereochemical assignment .

Q. What are the key considerations for purifying this compound using chromatographic techniques?

Methodological Answer:

  • Column Chromatography: Use silica gel (60–200 µm) with gradient elution (hexane/ethyl acetate). Monitor fractions via TLC (Rf_f analysis) .
  • Solvent Selection: Optimize polarity to balance resolution and compound stability. Pre-adsorb the crude product onto silica before loading .
  • Post-Purification: Confirm purity via GC/MS or HPLC (>95% purity threshold) and remove residual solvents under reduced pressure .

Advanced Research Questions

Q. What synthetic strategies are effective for constructing the cyclohexenol core of this compound, considering stereoselectivity?

Methodological Answer:

  • Carbocation-Mediated Cyclization: Start with terpene precursors (e.g., limonene derivatives) under acidic conditions (e.g., H2 _2SO4_4) to generate a carbocation intermediate. Stereoselectivity is controlled by the spatial arrangement of substituents during ring closure .
  • Asymmetric Catalysis: Use chiral catalysts (e.g., Jacobsen’s salen complexes) in epoxidation or hydroxylation steps to induce enantioselectivity. For example, Sharpless asymmetric dihydroxylation can set stereocenters .
  • Protecting Groups: Temporarily protect the hydroxyl group (e.g., as a silyl ether) during alkylation or oxidation steps to prevent side reactions .

Q. How can researchers resolve contradictions in observed versus predicted reactivity of this compound in carbocation-mediated reactions?

Methodological Answer:

  • Mechanistic Studies: Use deuterium labeling or 13C^{13}C-isotopic tracing to track carbocation rearrangements. For instance, monitor hydride shifts via 1H^1H-NMR kinetics .
  • Computational Modeling: Apply density functional theory (DFT) to compare energy barriers for competing pathways (e.g., methyl vs. isopropyl group migration) .
  • Temperature Control: Lower reaction temperatures (-78°C) can stabilize specific carbocation intermediates, reducing undesired rearrangements .

Q. How does the compound's structure influence its thermodynamic properties in liquid mixtures, and what models predict its behavior?

Methodological Answer:

  • Local Composition Models: Use the Wilson or NRTL equations to account for non-ideal interactions in mixtures. The hydroxyl and isopropyl groups contribute to hydrogen bonding and steric effects, altering activity coefficients .
  • Excess Gibbs Energy Analysis: Measure vapor-liquid equilibria (VLE) to calculate GEG^{E}. For example, the compound’s hydrophobicity reduces miscibility in polar solvents, requiring α12_{12} parameter adjustments in the Renon-Prausnitz equation .
  • Solubility Studies: Determine Hansen solubility parameters (δD_D, δP_P, δH_H) to predict compatibility with excipients in formulations .

Notes on Evidence Usage:

  • Safety protocols and storage are derived from SDS documents for structurally similar compounds .
  • Synthetic strategies and characterization methods are adapted from published syntheses of cyclohexanol derivatives .
  • Thermodynamic models are based on generalized liquid mixture studies .

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